molecular formula C13H17N3O2 B11865283 3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene CAS No. 37143-33-2

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B11865283
CAS No.: 37143-33-2
M. Wt: 247.29 g/mol
InChI Key: AKFXECHDUWXXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[45]dec-2-ene is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the spiro structure . The process may also involve steps such as cyclization and acylation to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve optimizing the laboratory synthesis for larger scale production. This would include scaling up the reaction, ensuring consistent quality, and implementing cost-effective measures to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[45]dec-2-ene is unique due to its specific combination of a spiro structure with an oxa and triaza arrangement

Properties

CAS No.

37143-33-2

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C13H17N3O2/c1-17-11-4-2-10(3-5-11)12-15-13(18-16-12)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3,(H,15,16)

InChI Key

AKFXECHDUWXXFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCNCC3)ON2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.